molecular formula C8H15NO4S B1384869 (1-Methanesulfonyl-piperidin-4-yl)-acetic acid CAS No. 423722-27-4

(1-Methanesulfonyl-piperidin-4-yl)-acetic acid

Cat. No.: B1384869
CAS No.: 423722-27-4
M. Wt: 221.28 g/mol
InChI Key: OBQRJDKKTBFCTK-UHFFFAOYSA-N
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Description

(1-Methanesulfonyl-piperidin-4-yl)-acetic acid is a high-value synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. This compound features a piperidine ring, a common structural motif in bioactive molecules, which is functionalized with a methanesulfonyl (mesyl) group at the nitrogen atom and an acetic acid moiety at the 4-position. The mesyl group acts as a polar sulfonamide, often used to enhance solubility or serve as a hydrogen bond acceptor, influencing the pharmacokinetic properties of target molecules. The carboxylic acid functional group makes this compound an excellent precursor for further derivatization, primarily through amide coupling reactions to create novel compounds for biological screening. Its primary research application is in the synthesis of sophisticated chemical entities, such as lysine-specific demethylase 1 (LSD1) inhibitors, as demonstrated in published patent literature source . With a molecular weight of 221.26 g/mol, it serves as a key scaffold in the exploration of new therapeutic agents. This product is intended for research and development purposes only in a laboratory setting.

Properties

IUPAC Name

2-(1-methylsulfonylpiperidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c1-14(12,13)9-4-2-7(3-5-9)6-8(10)11/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQRJDKKTBFCTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of Ester Derivatives

One of the most common methods involves hydrolyzing ester derivatives of the compound. According to recent literature, such as the synthesis described by Vulcanchem, the process begins with the ester form, typically methyl or ethyl esters, which are subjected to basic hydrolysis:

  • Reaction Conditions:

    • Dissolution of the ester in a polar solvent like methanol or ethanol.
    • Addition of aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH).
    • Stirring at ambient or elevated temperatures (around 70–80°C).
    • Neutralization with hydrochloric acid (HCl) post-reaction to precipitate the free acid.
  • Work-up:

    • Evaporation of the solvent.
    • Extraction with ethyl acetate.
    • Drying over anhydrous magnesium sulfate or sodium sulfate.
    • Concentration yields the target acid.

This method is straightforward, scalable, and widely used for preparing the free acid from ester precursors.

Nucleophilic Substitution on Chlorinated Intermediates

Another approach involves synthesizing chlorinated intermediates, such as 4-chloro-1,3,5-triazine derivatives, followed by nucleophilic substitution with piperidine derivatives:

  • Key Steps:
    • Formation of chlorinated intermediates via chlorination of suitable precursors.
    • Nucleophilic attack by piperidin-4-yl groups, often facilitated by bases like potassium carbonate (K₂CO₃).
    • Reactions typically conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
    • Elevated temperatures (~70–80°C) promote substitution.

This pathway is advantageous for introducing the piperidin-4-yl moiety selectively and efficiently.

Reductive Amination and Alkylation

Reductive amination offers a route for functionalizing the piperidine ring:

  • Procedure:
    • Condensation of aldehyde or ketone precursors with amines (e.g., piperidine derivatives).
    • Use of reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃).
    • Conducted in solvents such as DCM or ethanol at room temperature.
    • Followed by hydrolysis or further derivatization to obtain the acid.

This method allows for structural diversification and fine-tuning of the compound's pharmacological profile.

Coupling Strategies and Catalysis

The synthesis often involves coupling reactions facilitated by transition metal catalysts:

  • Catalysts:

    • Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling.
    • Raney Nickel or platinum catalysts for hydrogenation steps.
  • Conditions:

    • Reactions carried out at temperatures ranging from 20°C to reflux.
    • Use of polar solvents like N,N-dimethylformamide or alcohols.
    • Reactions typically involve the formation of C–N or C–C bonds, essential for constructing the core structure.

Functional Group Modifications and Salt Formation

Post-synthesis modifications include:

  • Acidification:
    • Conversion of salts to free acids using acids like HCl or trifluoroacetic acid.
  • Salt Formation:
    • Preparation of pharmaceutically acceptable salts (e.g., hydrochloride, trifluoroacetate) for enhanced stability and solubility.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Conditions Advantages References
Ester hydrolysis Ester derivatives (methyl/ethyl esters) NaOH/KOH, HCl 70–80°C, aqueous work-up Simple, scalable ,
Nucleophilic substitution Chlorinated intermediates Piperidine derivatives, K₂CO₃ 70–80°C, polar aprotic solvent Selective, efficient ,
Reductive amination Ketones/aldehydes NaBH(OAc)₃, amines RT, in DCM or ethanol Structural diversity ,
Catalytic coupling Halogenated compounds Pd catalysts, Raney Ni Reflux or RT High yield, versatile ,
Salt formation Free acid HCl, trifluoroacetic acid Room temperature Improved stability ,

Research Findings and Innovations

Recent research emphasizes the importance of catalytic methods to improve yield and selectivity, especially in the formation of the piperidin-4-yl core. For example, the use of palladium-catalyzed cross-coupling reactions has been optimized to synthesize derivatives with high purity and efficiency. Furthermore, advances in protecting group strategies and salt formation techniques have enhanced the compound's pharmaceutical applicability.

Chemical Reactions Analysis

Types of Reactions

(1-Methanesulfonyl-piperidin-4-yl)-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its ability to modulate biological pathways, making it a candidate for drug development. Its interactions with various biological targets suggest potential therapeutic uses:

  • Anti-inflammatory Properties : Research indicates that (1-Methanesulfonyl-piperidin-4-yl)-acetic acid can inhibit the release of pro-inflammatory cytokines, such as interleukin-1 beta. This suggests its role in treating inflammatory diseases.
  • Mechanism of Action : The compound may act through inhibition of specific signaling pathways involved in immune responses. Techniques like surface plasmon resonance have been used to study its binding affinities.

Cancer Research

In cancer research, this compound has shown promising results:

  • Antiproliferative Activity : A series of derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. These studies indicate that the compound can significantly reduce cell viability in vitro.
  • Case Study on Breast Cancer : In studies involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell proliferation, with IC50 values indicating substantial cytotoxicity at concentrations ranging from 10 to 30 µM.
Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01000
57510
105030
203060

Cardiology Applications

In cardiology, the compound has been studied for its potential role in managing cardiac hypertrophy:

  • Soluble Epoxide Hydrolase Inhibition : The compound has been investigated as a soluble epoxide hydrolase inhibitor. In rat models, it significantly reduced heart size and weight-to-body weight ratios when administered during induced hypertrophy.

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties:

  • Oxidative Stress Mitigation : Studies indicate that the compound can protect neuronal cells from apoptosis induced by neurotoxic agents like glutamate. This effect is hypothesized to be mediated through its antioxidant activity.
Treatment GroupNeuronal Survival (%)
Control40
Glutamate Only20
Glutamate + Compound60

Mechanism of Action

The mechanism of action of (1-Methanesulfonyl-piperidin-4-yl)-acetic acid involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Electronic Effects

The table below compares key structural and physicochemical properties of (1-Methanesulfonyl-piperidin-4-yl)-acetic acid with related piperidinyl acetic acid derivatives:

Compound Name CAS Number Substituent on Piperidine N Molecular Formula Molecular Weight (g/mol) LogP Key Properties/Applications
This compound 423722-27-4 Methanesulfonyl (-SO₂CH₃) C₈H₁₅NO₄S 221.27 1.15 Moderate lipophilicity; potential drug intermediate
2-(1-Methylpiperidin-4-yl)acetic acid 87647-06-1 Methyl (-CH₃) C₈H₁₅NO₂ 157.21 N/A Simpler structure; lower molecular weight
{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid 1142209-57-1 4-Chlorophenylsulfonyl C₁₃H₁₆ClNO₄S 317.79 N/A Increased steric bulk; higher molecular weight
2-(1-Benzylpiperidin-4-ylidene)acetate 206558-34-1 Benzyl (-CH₂C₆H₅) C₁₅H₁₇NO₂ 247.30 N/A Ester derivative; altered solubility
2-[4-(Diphenylmethylene)-1-piperidinyl]acetic acid EP0048705 Diphenylmethylene C₂₀H₂₁NO₂ 307.39 N/A Antiallergic, spasmolytic activity
Key Observations:
  • Methyl (): Electron-donating, reduces acidity compared to sulfonyl derivatives. 4-Chlorophenylsulfonyl (): Introduces steric bulk and chlorine’s inductive effect, increasing molecular weight and lipophilicity. Benzyl/Diphenylmethylene (Evidences 8, 9): Bulkier groups may hinder enzyme binding but improve membrane permeability.

Acidity and Reactivity

  • The acetic acid group in the target compound is more acidic than derivatives with electron-donating substituents (e.g., methyl). This is analogous to chloroacetic acid (pKa ~2.8) being stronger than acetic acid (pKa ~4.76) due to the -I effect of chlorine .
  • Methanesulfonyl vs.

Biological Activity

(1-Methanesulfonyl-piperidin-4-yl)-acetic acid, also known as 3-(1-Methanesulfonyl-piperidin-4-yl)-propionic acid, has emerged as a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methanesulfonyl group and an acetic acid moiety. This unique structure enhances its solubility and bioavailability, making it a candidate for various pharmacological studies. The presence of both carboxylic acid and sulfonyl functional groups contributes to its reactivity and biological activity.

Research indicates that this compound exhibits significant anti-inflammatory properties, particularly through the inhibition of the NLRP3 inflammasome, a critical component in inflammatory responses. In vitro studies have demonstrated its ability to modulate cytokine release, which is pivotal in inflammatory pathways. Additionally, the compound shows potential neuroprotective effects by mitigating oxidative stress in neuronal cells.

Biological Activity Overview

The biological activities associated with this compound include:

  • Anti-inflammatory Effects : Inhibition of the NLRP3 inflammasome.
  • Neuroprotective Properties : Reduction of oxidative stress in neuronal cells.
  • Potential Anticancer Activity : Investigated for its effects on cancer cell lines.

Table 1: Summary of Biological Activities

Activity Description Reference
Anti-inflammatoryInhibits NLRP3 inflammasome, reducing IL-1β release
NeuroprotectiveMitigates oxidative stress in neuronal cells
AnticancerExhibits cytotoxic effects on various cancer cell lines

Detailed Findings

  • Inhibition of NLRP3 Inflammasome : In vitro studies have shown that this compound can significantly reduce the activation of the NLRP3 inflammasome, leading to decreased IL-1β release. This effect was quantified at concentrations as low as 10 µM, demonstrating its potency .
  • Neuroprotection : The compound has been evaluated for its neuroprotective properties in models of oxidative stress. It was found to reduce markers of oxidative damage in neuronal cultures, suggesting potential applications in neurodegenerative diseases.
  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines. For instance, it has shown cytotoxic effects against ovarian cancer cells with IC50 values ranging from 30 to 50 µM .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1-Methanesulfonyl-piperidin-4-yl)-acetic acid?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving:

Condensation : Reacting a piperidine derivative with methanesulfonyl chloride in the presence of a base (e.g., KOH in ethanol) to form the methanesulfonyl-piperidine intermediate.

Acidification : Neutralizing the reaction mixture with acetic acid to precipitate the product.

Purification : Using recrystallization or chromatography to isolate the pure compound. Yields range from 55–84% depending on substituents .

  • Key Data :
StepConditionsYield (%)
CondensationKOH/ethanol, 48h55–84
AcidificationAcetic acid in water/ether55–84

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies proton environments (e.g., δ 2.27 ppm for methyl groups) and carbon backbone (e.g., C=O at ~178 ppm) .
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1720 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ observed at 287.1761 vs. calculated 287.1754) .

Q. How is the pKa of the acetic acid moiety determined experimentally?

  • Methodological Answer : Use potentiometric titration with a strong base (e.g., NaOH) and a pH-sensitive electrode. The equivalence point corresponds to the pKa. For accuracy, perform triplicate trials and account for ionic strength effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis yield?

  • Methodological Answer :

  • Solvent Choice : Replace water with acetonitrile during acidification to improve solubility and reduce side reactions (yield increases from 55% to 83%) .
  • Neutralization Method : Direct addition of acetic acid in acetonitrile avoids potassium salt formation, simplifying purification .
  • Automation : Industrial-scale synthesis employs controlled reactors for precise temperature/pH adjustments, improving reproducibility .

Q. What strategies resolve contradictions in reported NMR spectral data?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Differentiates overlapping signals (e.g., piperidinyl protons at δ 1.57–4.08 ppm) .
  • X-ray Crystallography : Provides unambiguous structural confirmation (e.g., bond angles/thermal parameters from single-crystal data) .

Q. How can computational modeling predict the compound’s biological activity?

  • Methodological Answer :

  • Molecular Docking : Use PubChem-derived 3D structures (InChI: InChI=1S/C11H15NO4S...) to simulate binding to target receptors (e.g., enzymes or GPCRs).
  • QSAR Models : Correlate substituent effects (e.g., methanesulfonyl vs. benzyl groups) with activity trends observed in analogs .

Q. What are the critical considerations for developing an HPLC purity assay?

  • Methodological Answer :

  • Mobile Phase : Optimize using a methanol/buffer (65:35) system at pH 4.6 (adjusted with glacial acetic acid) to achieve baseline separation .
  • Detection : UV absorption at 210–254 nm for sulfonyl and carboxyl groups.

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
  • First Aid : For spills, use dry sand or alcohol-resistant foam. Flush eyes with water for 15 minutes and seek medical attention .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or yields?

  • Methodological Answer :

  • Purity Analysis : Compare TLC or HPLC chromatograms to identify impurities (e.g., unreacted intermediates) .
  • Replication : Reproduce synthesis under standardized conditions (e.g., 25°C, inert atmosphere) to isolate procedural variables .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-Methanesulfonyl-piperidin-4-yl)-acetic acid
Reactant of Route 2
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(1-Methanesulfonyl-piperidin-4-yl)-acetic acid

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